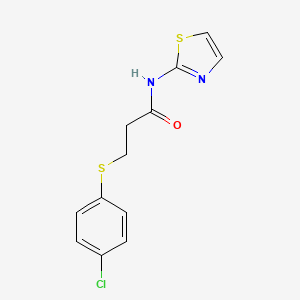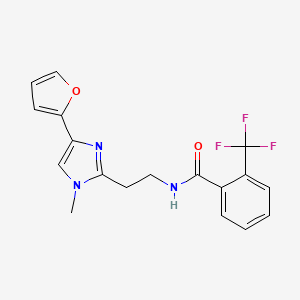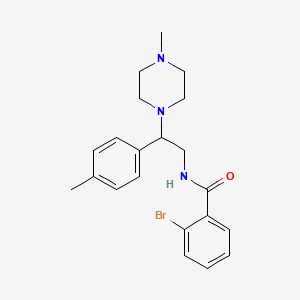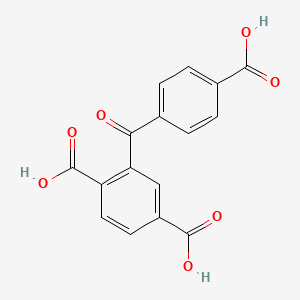
6-bromo-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1H-indole-2-carboxamide is an indole derivative . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years .
Synthesis Analysis
The synthesis of indole-2-carboxamides has been studied extensively. For instance, 6-Bromoindole undergoes palladium-catalyzed reaction with 2-(4-fluorophenyl)ethylpiperazine to afford the carbonylation products . There are also studies on the design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells .Molecular Structure Analysis
The molecular structure of this compound is similar to other indole derivatives. The indole skeleton has a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
Indole derivatives, including this compound, have unique inhibitory properties due to the presence of a carboxamide moiety at positions 2 and 3 . This moiety causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are similar to other indole derivatives. For instance, it is recommended to store it in a dark place, sealed in dry, room temperature conditions .Scientific Research Applications
Antibacterial and Antimicrobial Properties
6-bromo-1H-indole-2-carboxamide, a brominated tryptophan derivative, has been studied for its antibacterial properties. In a study by Segraves and Crews (2005), this compound, along with other brominated tryptophan derivatives, was found to inhibit the growth of Staphylococcus epidermidis with moderate minimum inhibitory concentrations (MICs) (Segraves & Crews, 2005).
Synthesis and Derivative Formation
The compound has been a focus in synthetic chemistry for forming derivatives with potential biological activities. Sharma et al. (2020) developed a strategy for the synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, a closely related compound, which is a core moiety of the naturally occurring anti-inflammatory compound Herdmanine D. This highlights the significance of this compound in synthetic organic chemistry (Sharma et al., 2020).
Potential in Antituberculosis Therapy
Indole-2-carboxamides, a class to which this compound belongs, have been identified as promising antituberculosis agents. Kondreddi et al. (2013) discovered that certain indole-2-carboxamide analogs showed low micromolar potency against Mycobacterium tuberculosis (Mtb), suggesting their potential as new antituberculosis agents (Kondreddi et al., 2013).
Role in Anti-inflammatory Therapies
Indole-2-carboxamide derivatives, including those related to this compound, have been explored for their anti-inflammatory properties. Liu et al. (2016) synthesized a series of these derivatives and found them effective in inhibiting tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6) in macrophages, indicating their potential in treating inflammatory diseases (Liu et al., 2016).
Role in Cancer Research
Research into indole-2-carboxamide derivatives has extended into cancer therapy. Zhang et al. (2017) designed and synthesized N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives, targeting the epidemal growth factor receptor (EGFR), a common target in cancer therapy. These compounds showed potent anticancer activities against various cancer cell lines, highlighting the potential of this compound derivatives in cancer research (Zhang et al., 2017).
Mechanism of Action
Target of Action
6-Bromo-1H-indole-2-carboxamide, like other indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
The presence of the carboxamide moiety in indole derivatives, including this compound, causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This interaction with its targets leads to changes in the biological processes mediated by these targets.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a wide range of biochemical pathways.
Pharmacokinetics
Similar to other mmpl3 inhibitors, the inherent high lipophilicity of indole derivatives likely endows them with facilitated diffusion through lipid-rich bilayers . This property could impact the bioavailability of this compound.
Result of Action
It is known that the interaction of indole derivatives with their targets can lead to changes in cell division and can even cause rapid cell death .
Safety and Hazards
6-Bromo-1H-indole-2-carboxamide is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . Therefore, it is recommended to avoid contact with skin and eyes, do not breathe vapors or spray mist, do not ingest, and wash hands before breaks and immediately after handling the product .
Future Directions
properties
IUPAC Name |
6-bromo-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-6-2-1-5-3-8(9(11)13)12-7(5)4-6/h1-4,12H,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCKWINVIDGYFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2824710.png)

![2-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2824713.png)
![3-[(3,4-dichlorophenyl)methoxy]-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2824714.png)




![1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B2824721.png)
